An In-depth Technical Guide to the Synthesis and Characterization of Methyl 9,10-epoxystearate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 9,10-epoxystearate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9,10-epoxystearate, an oxirane derivative of methyl oleate, is a valuable chemical intermediate with broad applications ranging from the synthesis of biolubricants and plasticizers to building blocks for polymers and pharmaceuticals.[1][2] Its synthesis involves the conversion of the double bond in the oleic acid backbone into a three-membered epoxide ring. This guide provides a comprehensive overview of the primary synthesis routes, focusing on both traditional chemical methods and greener chemo-enzymatic approaches. Furthermore, it details the essential characterization techniques required to verify the structure and purity of the synthesized product, ensuring its suitability for downstream applications. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.
Introduction: The Significance of Methyl 9,10-epoxystearate
Methyl 9,10-epoxystearate is derived from oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. The introduction of the reactive oxirane ring transforms the relatively inert double bond into a versatile functional group susceptible to a variety of nucleophilic ring-opening reactions.[3][4] This reactivity makes it a crucial precursor for the production of diols, polyols, and other functionalized fatty acid esters.[5][6] In the context of drug development, the epoxide moiety can be a key pharmacophore or a handle for conjugating fatty acid chains to active pharmaceutical ingredients to modulate their lipophilicity and pharmacokinetic profiles.
This guide will explore the synthesis of Methyl 9,10-epoxystearate primarily from methyl oleate, a common and readily available starting material. We will delve into two main synthetic strategies: in-situ performic/peracetic acid epoxidation and chemo-enzymatic epoxidation. The choice between these methods often depends on the desired scale, purity requirements, and sustainability considerations. Subsequently, a detailed exposition of the analytical techniques for the comprehensive characterization of the final product will be provided.
Synthesis of Methyl 9,10-epoxystearate
The conversion of the double bond in methyl oleate to an epoxide can be achieved through several methods. The most common approaches involve the use of a peroxy acid as the oxygen donor.
Chemical Epoxidation using in situ Peroxy Acids
This classic and widely used method involves the in situ generation of a peroxy acid, typically peracetic acid or performic acid, which then transfers an oxygen atom to the double bond of methyl oleate. The reaction is generally catalyzed by a strong mineral acid.[6][7]
Causality Behind Experimental Choices:
-
Starting Material: Methyl oleate is preferred over oleic acid to prevent the formation of estolides (oligomeric esters) as side products.[6]
-
Peroxy Acid Generation: Peroxy acids are highly reactive and potentially hazardous to handle directly. In situ generation from a carboxylic acid (acetic or formic acid) and hydrogen peroxide is a safer and more practical approach.[7][8]
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is required to facilitate the formation of the peroxy acid from the carboxylic acid and hydrogen peroxide.[7]
-
Temperature Control: Epoxidation is an exothermic reaction. Careful temperature control is crucial to prevent overheating, which can lead to decomposition of the peroxy acid and unwanted side reactions, including ring-opening of the newly formed epoxide.
Experimental Workflow Diagram:
Caption: Workflow for chemical epoxidation of methyl oleate.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place methyl oleate (1 equivalent). Add glacial acetic acid (or formic acid) in a suitable molar ratio (e.g., 0.5 to 1 equivalent relative to the double bonds).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants).
-
Epoxidation: Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 50-70°C). Slowly add hydrogen peroxide (30-50% aqueous solution, 1.1 to 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed the set point.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them for the disappearance of the starting material (e.g., by GC or TLC) or by determining the oxirane oxygen content.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acids) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Methyl 9,10-epoxystearate. Further purification can be achieved by column chromatography if necessary.
Chemo-enzymatic Epoxidation
This method offers a greener alternative to the traditional chemical route, operating under milder reaction conditions and often with higher selectivity.[1][9] The process typically employs a lipase, such as Candida antarctica lipase B (often immobilized as Novozym® 435), to catalyze the formation of a peroxy acid from a fatty acid and hydrogen peroxide, which then epoxidizes the methyl oleate.[10][11]
Causality Behind Experimental Choices:
-
Biocatalyst: Lipases are effective catalysts for the perhydrolysis of carboxylic acids to form peroxy acids.[9] Immobilized enzymes like Novozym® 435 are preferred as they can be easily recovered and reused, improving the process economics.[1][11]
-
Reaction Medium: The reaction can be carried out in a solvent-free system or in a biphasic system (e.g., toluene/water) to facilitate the interaction of the enzyme, the organic substrate, and the aqueous hydrogen peroxide.[10][11]
-
Mild Conditions: The enzymatic process operates at lower temperatures (typically 40-60°C) and neutral pH, which minimizes the risk of epoxide ring-opening and other side reactions, leading to higher product purity.[9]
-
Hydrogen Peroxide Concentration: While a higher concentration of H₂O₂ can increase the reaction rate, it can also lead to enzyme inactivation.[1] Therefore, a balance must be struck, or a continuous addition strategy can be employed.
Experimental Workflow Diagram:
Caption: Workflow for chemo-enzymatic epoxidation of methyl oleate.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine methyl oleate, a suitable solvent (e.g., toluene, or run solvent-free), and the immobilized lipase (e.g., 10% w/w of the substrate).[10][11]
-
Epoxidation: Heat the mixture to the optimal temperature for the enzyme (e.g., 45-50°C) with stirring. Add hydrogen peroxide (30-50% solution) to the reaction mixture. The addition can be done in one portion or portion-wise to minimize enzyme deactivation.[1]
-
Reaction Monitoring: Track the reaction progress using appropriate analytical techniques (GC, TLC, or oxirane oxygen content determination).
-
Enzyme Recovery: Upon completion, cool the reaction mixture and recover the immobilized enzyme by filtration for potential reuse.
-
Work-up and Purification: The liquid phase is then worked up similarly to the chemical method, involving washing to remove any residual hydrogen peroxide and water, followed by drying and solvent evaporation to yield the product.
Characterization of Methyl 9,10-epoxystearate
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 9,10-epoxystearate. A combination of titrimetric, spectroscopic, and chromatographic methods is typically employed.
Titrimetric Analysis: Oxirane Oxygen Content
The determination of the oxirane oxygen content is a crucial quantitative measure of the extent of epoxidation. The most common method is titration with hydrobromic acid (HBr) in acetic acid.[12][13]
Principle: The epoxide ring is opened by HBr, and the consumption of HBr is determined by titration.
Detailed Protocol (AOCS Official Method Cd 9-57): [14]
-
Reagent Preparation: Prepare a 0.1 N solution of HBr in glacial acetic acid and standardize it. Prepare a crystal violet indicator solution (0.1 g in 100 mL of glacial acetic acid).[12]
-
Sample Preparation: Accurately weigh a sample of the epoxidized oil (0.3-0.5 g) into a 100 mL flask. Dissolve the sample in a suitable solvent like chlorobenzene or benzene.[12][15]
-
Titration: Add a few drops of the crystal violet indicator. Titrate with the standardized 0.1 N HBr solution until the color changes from blue-purple to green.[12]
-
Calculation: The oxirane oxygen percentage is calculated using the following formula: Oxirane Oxygen (%) = 1.6 * N * (V - B) / W Where:
-
1.6 is a constant derived from the molecular weight of oxygen.
-
N is the normality of the HBr solution.
-
V is the volume (mL) of HBr solution used for the sample.
-
B is the volume (mL) of HBr solution used for a blank titration.
-
W is the weight (g) of the sample.
-
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR is a rapid and powerful tool for confirming the presence of the epoxide functional group.
-
Key Diagnostic Peaks: The formation of the oxirane ring is confirmed by the appearance of characteristic C-O-C stretching bands, typically in the region of 820-850 cm⁻¹ and around 1250 cm⁻¹. The disappearance of the C=C stretching peak of the starting methyl oleate (around 1650 cm⁻¹) and the =C-H stretching peak (around 3010 cm⁻¹) also indicates a successful reaction.[14][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The protons on the epoxide ring of Methyl 9,10-epoxystearate typically appear as a multiplet in the range of 2.9-3.2 ppm.[17] The disappearance of the vinyl proton signals from the starting material (around 5.3 ppm) is also a key indicator of complete conversion.
-
¹³C NMR: The carbon atoms of the oxirane ring show characteristic signals in the range of 55-60 ppm.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an indispensable technique for both qualitative and quantitative analysis of the reaction mixture.[16][18]
-
Separation and Identification: GC separates the components of the reaction mixture (unreacted methyl oleate, Methyl 9,10-epoxystearate, and any byproducts). The mass spectrometer then provides the mass spectrum of each component, allowing for unambiguous identification by comparing the fragmentation pattern with library data.[18][19]
-
Purity Determination: By integrating the peak areas in the chromatogram, the relative purity of the synthesized epoxide can be determined.[16]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₃ | [19][20] |
| Molecular Weight | 312.5 g/mol | [19][20] |
| CAS Number | 2500-59-6 | [20] |
| ¹H NMR (Epoxide Protons) | ~2.9-3.2 ppm | [17] |
| ¹³C NMR (Epoxide Carbons) | ~55-60 ppm | |
| FT-IR (C-O-C stretch) | ~820-850 cm⁻¹ | [14] |
Conclusion
The synthesis and characterization of Methyl 9,10-epoxystearate are well-established processes that can be adapted to various laboratory and industrial settings. The choice between chemical and chemo-enzymatic synthesis routes will depend on factors such as cost, scale, and sustainability goals, with the enzymatic method offering a milder and often more selective alternative. A multi-technique approach to characterization, combining titrimetry, spectroscopy, and chromatography, is crucial for ensuring the quality and purity of the final product. This guide provides the foundational knowledge and practical protocols for researchers and scientists to successfully synthesize and characterize this versatile oleochemical derivative for their specific applications.
References
- Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer.
- Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer.
- Chemo-enzymatic epoxidation of oleic acid and methyl oleate in solvent-free medium.
- Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. MDPI.
- Chemo-enzymatic epoxidation of rapeseed methyl esters: Parameters influencing the reaction and enzyme stability.
- Catalytic Synthesis of Methyl 9,10-dihydroxystearate from Technical Feedstocks in Continuous Flow via Epoxid
- Determination of Oxirane Oxygen Content Percentage. Chemicals Learning.
- Methyl cis-9,10-epoxystear
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
- Physicochemical Characterization of Novel Epoxidized Vegetable Oil
- Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
- Preparation of methyl 9, 10 dihydroxystearic acid using a solid c
- reaction of 9,10 epoxy methyl oleate with imidazole to methyl...
- Epoxidation of methyl oleate with hydrogen peroxide. Semantic Scholar.
- Epoxidation of Methyl Oleate Using Heterogeneous Catalyst.
- Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Qu
- Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. PubMed.
- Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube.
- THE IMPACT OF HYDROGEN PEROXIDE OXIRANE OXYGEN NUMBER CONVERSION IN EPOXY COMPOUNDS DERIVED
- Epoxidation of Methyl Ole
- Methyl 9,10-epoxystear
- Transformation of methyl 9,10-epoxystearate using different catalysts...
- Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR.
- Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma. PubMed.
- Determination of Oxirane Oxygen.
- Supporting Inform
- 1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters, (A) EMO, (B) EMLO and (C) EMLEN.
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Epoxidation of methyl oleate with hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of Oxirane Oxygen Content Percentage [chemicalslearning.com]
- 13. rsc.org [rsc.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Physicochemical Characterization of Novel Epoxidized Vegetable Oil from Chia Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dk.upce.cz [dk.upce.cz]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Methyl cis-9,10-epoxystearate | C19H36O3 | CID 11001473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Methyl 9,10-epoxystearate | C19H36O3 | CID 92931 - PubChem [pubchem.ncbi.nlm.nih.gov]
